molecular formula C26H25N5O6S B11662503 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11662503
M. Wt: 535.6 g/mol
InChI Key: PBOVUWIOTUSLMA-MZJWZYIUSA-N
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Description

This hydrazide-triazole hybrid compound features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The triazole’s sulfur atom at position 3 is linked to an acetohydrazide moiety, which is further functionalized with a (2,4-dihydroxyphenyl)methylidene group.

Properties

Molecular Formula

C26H25N5O6S

Molecular Weight

535.6 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O6S/c1-35-21-11-17(12-22(36-2)24(21)37-3)25-29-30-26(31(25)18-7-5-4-6-8-18)38-15-23(34)28-27-14-16-9-10-19(32)13-20(16)33/h4-14,32-33H,15H2,1-3H3,(H,28,34)/b27-14+

InChI Key

PBOVUWIOTUSLMA-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized through cyclization reactions. For substituted triazoles, methods include:

  • Cyclocondensation : Reaction of hydrazine derivatives with diketones or α-haloketones.

  • Metal-Catalyzed Routes : Copper-mediated cycloadditions or palladium cross-couplings for aryl substitutions.

The specific 4-phenyl-5-(3,4,5-trimethoxyphenyl) substituents are likely introduced via electrophilic substitution or coupling reactions. For example:

  • Suzuki Coupling : Palladium-catalyzed coupling of aryl boronic acids with brominated triazole precursors.

  • Friedel-Crafts Alkylation : Introduction of methoxy groups via alkylation of phenolic intermediates.

Step 2: Introduction of the Mercapto Group

The triazole’s 3-position is functionalized with a thiol group (-SH) to enable subsequent alkylation:

  • Deprotonation : Treatment with sodium in ethanol generates a thiolate intermediate.

  • Alkylation : Reaction with ethyl bromoacetate yields the thioester intermediate (e.g., ethyl [[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetate).

Table 1: Representative Conditions for Thioester Formation

ReagentSolventTemperatureTimeYieldReference
Ethyl bromoacetateEthanolReflux3–4 h68–75%

Conversion to the Hydrazide

The thioester is hydrolyzed to the acetohydrazide:

Step 3: Hydrazinolysis

  • Reagent : Hydrazine hydrate (99.9%).

  • Conditions : Reflux in methanol or ethanol for 4–5 hours.

  • Mechanism : Nucleophilic attack by hydrazine on the ester carbonyl, followed by elimination of ethanol.

Key Optimization Parameters :

  • Solvent : Methanol or ethanol (protic solvents enhance reactivity).

  • Catalyst : Absence of catalysts (reactions proceed under thermal conditions).

Table 2: Hydrazide Formation Parameters

Starting MaterialHydrazine Hydrate (equiv.)SolventTemperatureTimeYieldReference
Ethyl thioester2–3MethanolReflux4 h90–95%

Condensation with 2,4-Dihydroxybenzaldehyde

The final step involves Schiff base formation:

Step 4: Hydrazone Synthesis

  • Reagents : 2,4-Dihydroxybenzaldehyde, ethanol, HCl (catalyst).

  • Conditions : Room temperature to reflux, 1–24 hours.

  • Mechanism : Acid-catalyzed condensation forms the (E)-hydrazone isomer preferentially due to steric and electronic factors.

Critical Factors :

  • pH Control : Acidic conditions (pH 2–3) favor imine formation.

  • Solvent : Ethanol or methanol (polar protic solvents stabilize intermediates).

Table 3: Schiff Base Formation Conditions

HydrazideAldehydeSolventCatalystTemperatureTimeYieldReference
[[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide2,4-DihydroxybenzaldehydeEthanolHClRT12–24 h70–85%

Purification and Characterization

  • Recrystallization : Ethanol or DMF/water mixtures are used to isolate pure product.

  • Spectroscopy :

    • FTIR : Peaks at ~1600 cm⁻¹ (C=N) and ~3200–3500 cm⁻¹ (–NH– and –OH).

    • ¹H NMR : Signals at δ 8.2–9.0 ppm (imine proton) and δ 2.5–3.5 ppm (CH₂ groups).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodStepsKey ReagentsAdvantagesLimitations
Stepwise Synthesis4Ethyl bromoacetate, hydrazine, 2,4-dihydroxybenzaldehydeHigh yield, reproducibilityMulti-step, solvent waste
One-Pot Synthesis3Ethyl bromoacetate, hydrazine, aldehydeReduced purification stepsLower yields, complex mixtures
Mechanochemical2Ethanol, HClEnergy efficiency, solvent-freeLimited scalability

Challenges and Solutions

  • Steric Hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce reaction rates. Solution : Use polar solvents (DMF) to enhance solubility.

  • Byproduct Formation : Competing side reactions (e.g., ester hydrolysis). Solution : Optimize hydrazinolysis time to minimize decomposition.

Applications in Medicinal Chemistry

  • Antimicrobial Activity : The hydrazone and triazole motifs exhibit broad-spectrum antimicrobial properties.

  • Enzyme Inhibition : Potential as carbonic anhydrase or acetylcholinesterase inhibitors .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Variations in Triazole Substituents

The triazole ring’s substituents critically influence bioactivity and physicochemical properties:

Compound ID R4 (Triazole) R5 (Triazole) Key Features Reference
Target Compound Phenyl 3,4,5-Trimethoxyphenyl Electron-rich trimethoxy group enhances solubility; dihydroxyphenyl aids redox activity.
Ethyl 4-Methoxyphenyl Reduced steric bulk compared to phenyl; methoxy groups may lower bioactivity.
(6e–6j) Phenyl Pyridin-4-yl Pyridine’s basicity improves target interaction; halogen substituents (Br, Cl, F) boost antimicrobial effects.
(Sulfone Deriv.) Phenyl 3,4,5-Trimethoxyphenyl Sulfone group increases polarity, potentially reducing membrane permeability.

Key Insight : Electron-withdrawing groups (e.g., halogens) on the triazole correlate with higher antimicrobial activity, while electron-donating groups (e.g., methoxy) favor solubility and antioxidant capacity .

Hydrazide Modifications

The hydrazide moiety’s substituents determine target specificity:

Compound ID Hydrazide Substituent Bioactivity Highlights Reference
Target Compound 2,4-Dihydroxyphenyl Antioxidant via radical scavenging; potential anticancer.
2-Chlorobenzylidene Enhanced cytotoxicity due to chloro group’s electronegativity.
(Compound 9) 4-Methylbenzylidene Moderate anticancer activity; methyl group improves lipophilicity.
1-Phenylethylidene 1.5× higher antioxidant activity than BHT control.

Key Insight : Hydroxyl groups (as in the target compound) enhance antioxidant properties, while halogenated or aromatic substituents improve cytotoxicity .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s structural similarity to known bioactive analogs can be quantified:

  • Similarity to ’s antioxidant : ~70% (estimated via dihydroxyphenyl overlap).
  • Similarity to ’s antimicrobials : <50% (due to trimethoxy vs. halogen substituents).

Key Insight : Bioactivity clustering () suggests the target compound may share antioxidant mechanisms with ’s derivatives but differ in antimicrobial potency compared to halogenated analogs .

Anticancer Potential

  • Target Compound : The 3,4,5-trimethoxyphenyl group is associated with tubulin inhibition (common in anticancer agents), while the dihydroxyphenyl moiety may induce apoptosis via redox cycling .
  • (6j) : A hydroxybenzylidene derivative showed IC50 values <10 µM against breast cancer cells, suggesting structural mimics of the target compound could be promising .

Antimicrobial Activity

  • Target Compound: Limited direct data, but QSAR models () predict moderate activity due to electron-donating substituents.
  • (6f, 6g) : Chloro and fluoro derivatives exhibited MIC values of 2–4 µg/mL against S. aureus, outperforming methoxy-substituted analogs .

Antioxidant Capacity

  • Target Compound : The 2,4-dihydroxyphenyl group likely confers strong radical scavenging, comparable to ’s compound (FRAP assay: 1.5× BHT) .

Biological Activity

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structural features, including a hydrazide functional group and a triazole ring. These structural elements suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound can be broken down into several key components:

  • Hydrazide Group : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Triazole Ring : This heterocyclic structure is associated with a wide range of pharmacological activities such as antifungal and antiviral properties.
  • Hydroxy Substituents : The presence of hydroxyl groups enhances antioxidant properties and may contribute to the overall biological efficacy of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example:

  • Thiadiazole Derivatives : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi .

Anticancer Properties

The antiproliferative effects of this compound have been evaluated against several human cancer cell lines. Studies suggest that:

  • In Vitro Studies : Certain derivatives have shown significant inhibition of cancer cell proliferation comparable to standard chemotherapeutic agents like cisplatin .

Antioxidant Activity

The presence of multiple hydroxyl groups in the compound's structure is indicative of potential antioxidant activity. Compounds with similar configurations have been reported to exhibit strong free radical scavenging abilities.

Case Studies and Research Findings

StudyFindings
Padmavathi et al. (2014)Reported synthesis and biological screening of novel sulfone-linked bis heterocycles with high antibacterial activity against Gram-positive bacteria .
Abdel-Wahab et al. (2018)Evaluated antibacterial activity of derivatives containing thiadiazole groups; some exhibited MIC values as low as 0.0039 μg/ml against certain pathogens .
Recent Synthesis StudiesNew derivatives of 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles showed promising antiproliferative activity against various cancer cell lines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of aldehyde derivatives with sulfanyl-acetohydrazide precursors under reflux in solvents like ethanol or DMF. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Key parameters include reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde/hydrazide). Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH (δ 10–12 ppm). The (E)-configuration of the hydrazone bond is confirmed by a singlet at δ 8.2–8.5 ppm for the imine proton .
  • IR Spectroscopy : Detect C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=S (650–750 cm⁻¹) stretches .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. How does the triazole ring influence the compound’s reactivity?

  • Methodological Answer : The 1,2,4-triazole core acts as a hydrogen-bond acceptor and metal-coordination site. Its electron-deficient nature facilitates nucleophilic substitution at the sulfanyl group. Reactivity can be modulated by substituents on the phenyl rings (e.g., electron-withdrawing groups enhance electrophilicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across cell lines (e.g., melanoma vs. breast cancer)?

  • Methodological Answer : Use 3D spheroid models to mimic tumor microenvironments. For example, IGR39 melanoma spheroids show higher sensitivity due to enhanced permeability of the triazole-sulfanyl group. Validate via comparative dose-response curves (IC50) and apoptosis assays (Annexin V/PI staining). Adjust substituents (e.g., trimethoxy vs. dihydroxyphenyl) to optimize selectivity .

Q. How can X-ray crystallography clarify ambiguities in hydrazone configuration?

  • Methodological Answer : Employ SHELX programs for structure refinement. Key steps:

  • Grow single crystals via slow evaporation (acetone/chloroform).
  • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL-2018/3, focusing on the (E)-configuration (torsion angle >150° for C=N–N–C). Compare with DFT-optimized geometries .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., EGFR kinase, PDB: 1M17). Prioritize poses with hydrogen bonds to triazole-N and π-π stacking with trimethoxyphenyl.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Calculate binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. Why do substituents on the phenyl rings lead to conflicting SAR trends?

  • Methodological Answer : Use Hammett plots to correlate substituent σ values with bioactivity. For example:

Substituentσ (para)IC50 (μM)
–OCH3–0.2712.3
–OH+0.128.7
–Br+0.2318.9
Electron-donating groups (e.g., –OCH3) may reduce activity in polar environments due to decreased membrane permeability, contradicting initial SAR assumptions .

Experimental Design Challenges

Q. How to mitigate oxidation of the dihydroxyphenyl group during synthesis?

  • Methodological Answer : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT). Monitor via LC-MS; if oxidation occurs, introduce protecting groups (e.g., acetyl) pre-reaction and deprotect post-synthesis with NH3/MeOH .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Bioactivity Profiling : 3D spheroid culture protocols .
  • Computational Tools : AutoDock Vina, GROMACS, and RSCB PDB for target selection .

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